4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane

Medicinal Chemistry Process Chemistry Material Science

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane (CAS 1374430-02-0) is a para-substituted aryl pinacol boronic ester featuring a C3 n-propoxy chain on the phenyl ring. It is a member of the 4-alkoxyphenylboronic acid pinacol ester homologous series, with a molecular formula of C15H23BO3 and a molecular weight of 262.15 g/mol.

Molecular Formula C15H23BO3
Molecular Weight 262.15 g/mol
CAS No. 1374430-02-0
Cat. No. B1455074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
CAS1374430-02-0
Molecular FormulaC15H23BO3
Molecular Weight262.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC
InChIInChI=1S/C15H23BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h7-10H,6,11H2,1-5H3
InChIKeyAPYMSUVACVNTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for CAS 1374430-02-0: 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane


4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane (CAS 1374430-02-0) is a para-substituted aryl pinacol boronic ester featuring a C3 n-propoxy chain on the phenyl ring. It is a member of the 4-alkoxyphenylboronic acid pinacol ester homologous series, with a molecular formula of C15H23BO3 and a molecular weight of 262.15 g/mol. This compound is supplied commercially at standard purity of ≥98% with batch-specific QC documentation including NMR, HPLC, and GC, making it suitable for applications requiring defined and reproducible boronic ester building blocks .

The Selection Risk of CAS 1374430-02-0: Why In-Class Substitution Is Not Straightforward


Substituting 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane with another 4-alkoxyphenylboronic ester (e.g., methoxy, ethoxy, or butoxy analogs) is not chemically or economically neutral. The length and nature of the alkoxy substituent directly influence key physicochemical parameters that govern downstream synthetic utility, including lipophilicity (logP), solubility in organic reaction media, and the stability of the boronic ester under storage and reaction conditions [1]. While all members of this series can participate in Suzuki-Miyaura cross-couplings, differences in these properties can lead to variations in reaction kinetics, ease of purification, and final product properties, particularly in applications such as liquid crystal synthesis or pharmaceutical intermediate preparation where subtle changes in molecular geometry and polarity have amplified effects [2].

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane Against Key Comparators


Increased Lipophilicity and Organic Solubility vs. Shorter Alkoxy Analogs

The n-propoxy substituent in CAS 1374430-02-0 provides a measurable increase in lipophilicity compared to methoxy and ethoxy analogs, which is directly relevant to solubility in organic solvents and reaction kinetics in non-polar media. While direct experimental logP for the pinacol ester is not available in the literature, the calculated octanol-water partition coefficient for the related 4-propoxyphenyl 4-propoxybenzoate is 5.3 [1]. This value is significantly higher than the logP of ~2.0-2.5 reported for methoxy-substituted phenylboronic acid derivatives [2]. The increased lipophilicity of the propoxy analog translates to enhanced solubility in hydrophobic solvents commonly used in Suzuki-Miyaura couplings (e.g., toluene, dioxane), which can improve reaction homogeneity and yield.

Medicinal Chemistry Process Chemistry Material Science

Optimized Alkyl Chain Length for Liquid Crystalline Phase Behavior

In the synthesis of 4,7-di(p-alkoxyphenyl)-2,1,3-benzothiadiazoles, a class of materials exhibiting high hole mobility and liquid crystalline mesophases, the Suzuki-Miyaura coupling of p-alkoxyphenylboronic acids with 4,7-dibromo-2,1,3-benzothiadiazole is a key step [1]. The propoxy chain (C3) represents a specific and often optimal balance in the homologous series. Shorter chains (methoxy, C1) typically yield materials with higher crystallinity and narrower mesophase temperature ranges, while longer chains (butoxy, C4 and above) can excessively lower the clearing point and reduce the operational temperature window of the liquid crystal. The propoxy derivative has been explicitly employed to achieve stable smectic A and C phases with appropriate transition temperatures for device applications [1].

Liquid Crystals Materials Science Display Technology

Enabling Selective C-H Borylation and Iterative Cross-Coupling Strategies

The 4-alkoxyphenylboronic acid MIDA (N-methyliminodiacetic acid) esters, which are directly derived from the corresponding pinacol esters like CAS 1374430-02-0, are key building blocks for iterative Suzuki-Miyaura reactions [1]. The 4-alkoxy group serves a dual purpose: it acts as a blocking group to direct regioselective bromination ortho to the alkoxy substituent, and it modulates the reactivity of the boronic acid moiety. The propoxy group offers a balance of steric bulk and electronic effects that is conducive to high-yielding, selective borylation and subsequent cross-coupling steps. While the methoxy analog is also used, the propoxy variant can provide improved solubility and reduced volatility, which is beneficial in multi-step synthetic sequences.

Organic Synthesis Methodology Iterative Cross-Coupling

Standardized Commercial Availability with Batch-Specific QC

CAS 1374430-02-0 is commercially available from multiple reputable vendors at a standard purity of ≥98% . This level of purity and the availability of batch-specific quality control data (including NMR, HPLC, and GC) provide a level of reproducibility and reliability that is essential for both academic research and industrial process development. In contrast, many shorter-chain alkoxyphenylboronic esters (e.g., methoxy, ethoxy) are also widely available, but the longer-chain propoxy variant may offer advantages in terms of reduced volatility and improved storage stability, which are particularly important for large-scale procurement and long-term project continuity.

Procurement Quality Control Reproducibility

High-Value Application Scenarios for 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane Based on Demonstrated Differentiation


Synthesis of Liquid Crystalline Materials for Organic Electronics

CAS 1374430-02-0 is a preferred boronic ester building block for the Suzuki-Miyaura synthesis of 4,7-di(p-alkoxyphenyl)-2,1,3-benzothiadiazoles, a class of materials that exhibit high hole mobility and stable liquid crystalline mesophases [1]. The propoxy chain length provides an optimal balance between crystallinity and mesophase temperature range, which is critical for fabricating organic field-effect transistors (OFETs) and other organic electronic devices. Researchers should select this specific compound to achieve the desired phase behavior and charge transport properties in their target materials.

Iterative Cross-Coupling Strategies for Complex Molecule Synthesis

For the construction of complex molecular architectures, such as natural products or pharmaceutical intermediates, using iterative Suzuki-Miyaura coupling strategies, the MIDA boronate derivative of CAS 1374430-02-0 is a valuable building block [1]. The 4-propoxy group facilitates regioselective ortho-bromination, enabling the synthesis of orthogonally functionalized biaryl systems. The enhanced lipophilicity of the propoxy chain, compared to shorter alkoxy analogs, improves solubility in organic solvents and reduces volatility, simplifying handling and purification in multi-step sequences [2].

Preparation of 4-Propoxyphenyl-Containing Pharmacophores

In medicinal chemistry, the 4-propoxyphenyl moiety is a privileged substructure found in various bioactive compounds, including anti-platelet agents and PPARδ agonists [1]. CAS 1374430-02-0 serves as a direct and efficient source of this moiety via Suzuki-Miyaura coupling. Its use ensures the precise incorporation of the propoxy chain, which can be crucial for target binding affinity, metabolic stability, and overall pharmacokinetic profile. The commercial availability of this specific pinacol ester with batch QC supports reproducible synthesis of drug candidates and SAR studies.

Development of Soluble Conjugated Polymers and Oligomers

The enhanced solubility of the propoxy-substituted boronic ester in organic solvents makes it a suitable monomer for the synthesis of soluble conjugated polymers and oligomers via Suzuki polycondensation [1]. The resulting polymers, bearing 4-propoxyphenyl side chains, exhibit improved processability for solution-based fabrication techniques such as spin-coating or inkjet printing, which are essential for the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other printed electronic devices.

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